2,6-Dichloro-4-(trifluoromethoxy)benzoic acid
Overview
Description
2,6-Dichloro-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H3Cl2F3O3 and a molecular weight of 275.009 g/mol . This compound is characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki–Miyaura coupling.
Bases: Such as sodium hydroxide, used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzoic acids, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Employed in the study of biochemical pathways and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and exert specific effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)aniline: Similar in structure but with an amino group instead of a carboxylic acid.
4-(Trifluoromethyl)benzoic acid: Lacks the chlorine atoms but has a similar trifluoromethyl group.
2,6-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups instead of one.
Uniqueness
2,6-Dichloro-4-(trifluoromethoxy)benzoic acid is unique due to the combination of chlorine and trifluoromethoxy groups on the benzoic acid core. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O3/c9-4-1-3(16-8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBCPDRNEWTQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590667 | |
Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-90-5 | |
Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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